(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine
CAS No.: 1357266-05-7
Cat. No.: VC0049634
Molecular Formula: C10H11FN2O
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1357266-05-7 |
---|---|
Molecular Formula | C10H11FN2O |
Molecular Weight | 194.21 g/mol |
IUPAC Name | (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
Standard InChI | InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1 |
Standard InChI Key | IOHOUWIYOVWGHV-SECBINFHSA-N |
Isomeric SMILES | CC1=C(C=CC=C1F)[C@H]2COC(=N2)N |
SMILES | CC1=C(C=CC=C1F)C2COC(=N2)N |
Canonical SMILES | CC1=C(C=CC=C1F)C2COC(=N2)N |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Basic Identification
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is precisely identified through multiple chemical designations. The compound possesses the CAS Registry Number 1357266-05-7, which serves as its unique identifier in chemical databases and regulatory frameworks . The molecular formula is C10H11FN2O with a corresponding molecular weight of 194.21 g/mol. This chiral compound specifically refers to the (S)-enantiomer, which has demonstrated distinct pharmacological properties compared to its (R)-counterpart.
Structural Features
The compound features a fluorinated aromatic ring with methyl substitution, connected to a dihydrooxazol-2-amine moiety. Its molecular structure can be represented through various notations, including the IUPAC name (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine. The spatial arrangement of atoms is precisely defined through its InChI notation: InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1. For computational chemistry and database searching, the compound's InChI Key is IOHOUWIYOVWGHV-SECBINFHSA-N.
Physical and Chemical Characteristics
The compound's unique structural features contribute to its physicochemical properties. The canonical SMILES notation (CC1=C(C=CC=C1F)C2COC(=N2)N) and isomeric SMILES (CC1=C(C=CC=C1F)[C@H]2COC(=N2)N) provide machine-readable representations of its structure. These notations precisely define the stereochemistry at the chiral center, which plays a crucial role in its biological activity. Commercial sources typically provide this compound with purity greater than 95%, making it suitable for advanced research applications .
Pharmacological Profile
Primary Molecular Target
The primary molecular target of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is the trace amine-associated receptor 1 (TAAR1). This G protein-coupled receptor is predominantly expressed in brain regions and peripheral tissues. The compound functions as a selective agonist at TAAR1, demonstrating high affinity and selectivity for this receptor. This selective targeting contributes to its unique pharmacological profile and differentiates it from less selective psychoactive compounds.
Receptor Interactions
Beyond its primary action at TAAR1, research indicates that (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine may interact with additional receptors and ion channels. This broader binding profile potentially expands its therapeutic applications. The compound's interaction with TAAR1 leads to activation of downstream signaling cascades, elevating intracellular cyclic adenosine monophosphate (cAMP) levels and triggering phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).
Mechanism of Action
The mechanism of action involves modulation of multiple neurotransmitter systems. Upon binding to TAAR1, (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine influences dopaminergic, serotonergic, and glutamatergic neurotransmission. Notably, it prevents methamphetamine-induced dopamine overflow in the nucleus accumbens, a brain region associated with reward and motivation processes. This mechanism may underlie its potential efficacy in addressing substance use disorders and addiction-related behaviors.
Pharmacokinetics and Metabolism
Genetic Factors Influencing Metabolism
Research has identified genetic polymorphisms that significantly impact the metabolism of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine. Specifically, a splice site mutation in the UGT2B10 gene affects its metabolic processing. This polymorphism shows considerable ethnic variation, with prevalence rates of approximately 45% in African populations, 8% in Asian populations, and less than 1% in Caucasian populations. Individuals homozygous for this genetic variant demonstrate substantially lower intrinsic clearance of the compound, which may necessitate dosage adjustments in clinical applications.
Comparative Analysis with Related Compounds
Structural Analogs
To better understand the biological activity of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, it is instructive to compare it with structurally similar compounds. The table below summarizes key structural features and distinguishing characteristics of related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
RO5263397 ((S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine) | Fluorinated oxazole structure with methyl substitution | Selective TAAR1 agonist with anti-addictive effects |
4-(3-Fluoro-phenyl)-4,5-dihydrooxazole | Lacks methyl substitution on the phenyl ring | Different receptor selectivity profile |
4-(2-Methylphenyl)-4,5-dihydrooxazol-2-amine | No fluorine substitution | Reduced lipophilicity compared to fluorinated analogs |
RO5166017 | Related 2-aminooxazoline structure | Similar TAAR1 activity profile |
RO5256390 | Related 2-aminooxazoline structure | Comparable efficacy in behavioral models |
RO5203648 | Related 2-aminooxazoline structure | Similar pharmacokinetic properties |
This comparative analysis highlights how structural modifications influence biological activity and receptor interactions. The specific positioning of the fluorine atom and methyl group on the phenyl ring appears critical for optimal TAAR1 selectivity and potency.
Functional Comparisons
From a functional perspective, (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine shares mechanisms with certain psychostimulants but demonstrates important distinctions. Unlike traditional stimulants such as amphetamine derivatives that primarily act as substrates for monoamine transporters, this compound functions through TAAR1 activation. This mechanism may confer advantages in terms of abuse potential and side effect profile.
Research Findings and Case Studies
Trace Amine Receptor Modulation
Studies demonstrate that (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine effectively modulates behaviors associated with addiction in rodent models. This finding underscores its potential as a therapeutic agent in treating addictive behaviors through TAAR1 modulation. The development of 2-aminooxazolines, including this compound, represents a significant advance in TAAR1 pharmacology, as these compounds demonstrate good oral bioavailability and in vivo activity in animal models relevant to psychiatric disorders and addiction.
Current Research and Future Directions
Emerging Research Areas
Current research continues to explore the therapeutic potential of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine beyond addiction treatment. The compound's ability to modulate multiple neurotransmitter systems suggests potential applications in other neuropsychiatric conditions. Further investigations may elucidate its efficacy in treating conditions characterized by dysregulated monoaminergic transmission.
Clinical Translation Challenges
Despite promising preclinical findings, several challenges remain in translating these results to clinical applications. Detailed human pharmacokinetic studies are necessary to establish appropriate dosing regimens, particularly considering the significant impact of genetic polymorphisms on metabolism. Additionally, comprehensive safety profiling in human subjects will be essential before clinical implementation can proceed.
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